tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
CAS No.:
Cat. No.: VC13791718
Molecular Formula: C13H19N3O3
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3O3 |
|---|---|
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | tert-butyl 2-methoxy-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-6-9-10(16)8-14-11(15-9)18-4/h8H,5-7H2,1-4H3 |
| Standard InChI Key | RCLGWYXGKPBKDG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)OC |
Introduction
tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds, specifically pyrido-pyrimidines. This compound features a pyrimidine ring fused to a pyridine ring, a methoxy group, and a tert-butyl ester group. Despite the lack of specific information directly related to this compound in the provided search results, its structural features suggest potential applications in medicinal chemistry, similar to other compounds in the pyrido-pyrimidine class.
Synthesis and Purification
The synthesis of tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate likely involves multi-step organic synthesis techniques, similar to those used for other pyrido-pyrimidine compounds. These methods typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Purification methods like recrystallization or chromatography are commonly employed to isolate the desired product.
Potential Applications
Compounds with similar structures to tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate have been explored for their biological activity, which may include antimicrobial, anticancer, or anti-inflammatory properties. These compounds can serve as lead structures for developing new pharmaceuticals targeting specific enzymes or receptors involved in disease processes.
Research Findings and Future Directions
While specific research findings on tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate are not available, studies on similar compounds suggest that they could be valuable in medicinal chemistry. Future research should focus on characterizing the biological activity of this compound, including its binding affinity to various biological targets and its metabolic stability and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume